molecular formula C17H15ClN4O2S B11971847 4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11971847
M. Wt: 374.8 g/mol
InChI Key: SFEYMKBSQLBWEP-VXLYETTFSA-N
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Description

4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzylidene group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. The compound’s anticancer properties might be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((4-Chlorobenzylidene)amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3,4-dimethoxyphenyl group, which may enhance its biological activity and specificity. This structural feature could contribute to its higher potency and selectivity in various applications.

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-23-14-8-5-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

SFEYMKBSQLBWEP-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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